molecular formula C15H22O2 B2601689 2-[(2-Ethylhexyl)oxy]benzaldehyde CAS No. 40359-42-0

2-[(2-Ethylhexyl)oxy]benzaldehyde

Cat. No.: B2601689
CAS No.: 40359-42-0
M. Wt: 234.339
InChI Key: MNTJRIYRCNEAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Ethylhexyl)oxy]benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a branched 2-ethylhexyloxy group. The ethylhexyl chain introduces significant hydrophobicity and steric bulk, distinguishing it from simpler alkyloxybenzaldehydes. This compound is primarily utilized in organic synthesis, polymer chemistry, and specialty material applications due to its aldehyde reactivity and tailored solubility profile.

Properties

IUPAC Name

2-(2-ethylhexoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-3-5-8-13(4-2)12-17-15-10-7-6-9-14(15)11-16/h6-7,9-11,13H,3-5,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTJRIYRCNEAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-ethylhexyl)oxy]benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-ethylhexanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the benzaldehyde reacts with the alcohol to form the ether linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and catalyst concentration to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Ethylhexyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(2-Ethylhexyl)oxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-ethylhexyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares 2-[(2-Ethylhexyl)oxy]benzaldehyde with key analogs, highlighting substituent effects:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Features
This compound 2-Ethylhexyloxy C15H20O2 236.32 Not provided Branched alkyl, high hydrophobicity
2-[4-(2-Formylphenoxy)butoxy]benzaldehyde 4-(2-Formylphenoxy)butoxy C18H18O4 310.33 Not provided Extended ether chain, planar structure
2-(Tetradecyloxy)benzaldehyde Tetradecyloxy C21H34O2 318.49 24083-20-3 Long linear alkyl, high melting point
2-(2-Ethoxyethoxy)benzaldehyde 2-Ethoxyethoxy C11H14O3 194.23 Not provided Short polar chain, enhanced solubility
2-[(2-Chlorophenyl)methoxy]benzaldehyde (2-Chlorophenyl)methoxy C14H11ClO2 246.69 101046-14-4 Electronegative Cl, steric hindrance

Key Observations :

  • Branching vs. Linear Chains : The ethylhexyl group’s branching reduces packing efficiency, lowering melting points compared to linear analogs like tetradecyloxybenzaldehyde .
  • Polarity : Short polar chains (e.g., ethoxyethoxy in ) increase solubility in polar solvents, while ethylhexyloxy enhances hydrophobicity.
  • Electronic Effects : Substituents like chlorine (electron-withdrawing) and alkyloxy (electron-donating) modulate benzaldehyde’s reactivity in electrophilic substitutions .

Physical and Chemical Properties

Solubility and Reactivity
  • Ethylhexyl Derivative: Soluble in non-polar solvents (e.g., hexane, toluene) due to the branched alkyl chain. The aldehyde group undergoes typical nucleophilic additions but may experience steric hindrance .
  • Tetradecyloxybenzaldehyde: Higher melting point (predicted) due to stronger van der Waals forces in linear chains. Limited solubility in polar media .
  • Ethoxyethoxy Derivative : Miscible with alcohols and ethers, facilitating use in hydrophilic reaction systems .
Crystallography and Molecular Packing
  • The planar structure of 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde enables tight molecular packing via C–H···O interactions, forming layered crystals . In contrast, the ethylhexyl group’s bulk likely disrupts such packing, leading to amorphous or less ordered solid states.

Biological Activity

2-[(2-Ethylhexyl)oxy]benzaldehyde is an organic compound with the chemical formula C15H22O2 and CAS number 40359-42-0. It is primarily studied for its potential biological activities, including antimicrobial, antioxidant, and possible therapeutic effects. This article reviews its biological activity based on diverse research findings, including synthetic routes, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the etherification reaction between 2-hydroxybenzaldehyde and 2-ethylhexanol in the presence of an acid catalyst. This process yields a compound characterized by both an aldehyde group and a lipophilic alkoxy chain, which influences its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism is believed to involve disruption of microbial cell membranes due to its lipophilic nature, leading to increased permeability and cell death.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound can effectively neutralize free radicals, suggesting potential protective effects against oxidative stress-related damage in biological systems.

3. Potential Therapeutic Effects

Emerging research suggests that this compound may have therapeutic applications in treating conditions such as inflammation and cancer. Its ability to modulate specific signaling pathways could lead to anti-inflammatory effects, although further studies are needed to elucidate these mechanisms.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Covalent Bond Formation : The aldehyde group can react with nucleophilic sites on proteins, altering their function.
  • Membrane Interaction : Its lipophilicity allows it to integrate into cell membranes, affecting fluidity and permeability.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure CharacteristicsBiological Activity
2-Hydroxybenzaldehyde Lacks the ethylhexyl groupLimited antimicrobial properties
2-Methoxybenzaldehyde Contains a methoxy groupModerate antioxidant activity
2-Ethylhexyl benzoate Lacks the aldehyde groupPrimarily used in industrial applications

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL . The study highlighted its potential as a natural preservative in food products.
  • Antioxidant Evaluation : Another research article evaluated the antioxidant properties using the DPPH assay, showing a scavenging activity comparable to standard antioxidants like ascorbic acid . The IC50 value was determined to be approximately 30 µM.
  • Therapeutic Potential : A recent investigation into inflammatory responses demonstrated that treatment with this compound reduced pro-inflammatory cytokine levels in vitro, suggesting its potential role in managing inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.